2-(3-bromophenyl)-5-methyl-1H-imidazole
CAS No.:
Cat. No.: VC17389749
Molecular Formula: C10H9BrN2
Molecular Weight: 237.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H9BrN2 |
|---|---|
| Molecular Weight | 237.10 g/mol |
| IUPAC Name | 2-(3-bromophenyl)-5-methyl-1H-imidazole |
| Standard InChI | InChI=1S/C10H9BrN2/c1-7-6-12-10(13-7)8-3-2-4-9(11)5-8/h2-6H,1H3,(H,12,13) |
| Standard InChI Key | VTLAIEMREXMOGE-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CN=C(N1)C2=CC(=CC=C2)Br |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
2-(3-Bromophenyl)-5-methyl-1H-imidazole is classified as a monosubstituted imidazole, where the parent heterocycle contains two non-adjacent nitrogen atoms. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-(3-bromo-4-methylphenyl)-5-methyl-1H-imidazole, reflecting the positions of the bromophenyl and methyl groups on the imidazole ring . The SMILES notation accurately represents its connectivity, while the InChIKey FFAXIJAEACKDPU-UHFFFAOYSA-N provides a unique identifier for chemical databases .
Crystallographic and Conformational Insights
While no direct crystallographic data for 2-(3-bromophenyl)-5-methyl-1H-imidazole is available, analogous brominated heterocycles offer insights into its likely molecular geometry. For instance, the crystal structure of 3-(4-bromophenyl)-5-methyl-1H-pyrazole (a related pyrazole derivative) exhibits an orthorhombic lattice with space group and unit cell dimensions . Although pyrazoles and imidazoles differ in nitrogen placement, both systems display planar aromatic rings with substituents influencing packing arrangements. In the pyrazole analog, the absence of Br···Br interactions suggests that steric effects from the methyl and bromine groups may dominate intermolecular forces .
Synthetic Methodologies
Heterocyclization Reactions
A common route to imidazole derivatives involves heterocyclization reactions. Bhat and Poojary (2017) demonstrated the synthesis of a structurally related benzimidazole using sodium dithionite () in dimethyl sulfoxide (DMSO) . While their target molecule included a carboxylic acid group, the core strategy—condensing nitroaromatic precursors with aldehydes under reductive conditions—could adapt to 2-(3-bromophenyl)-5-methyl-1H-imidazole. Key steps include:
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Reacting a nitro-substituted intermediate (e.g., ethyl 4-(methylamino)-3-nitrobenzoate) with 3-bromo-4-hydroxy-5-methoxybenzaldehyde.
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Cyclization via sodium dithionite-mediated reduction, forming the imidazole ring .
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Subsequent hydrolysis or functionalization to introduce desired substituents.
This method emphasizes the versatility of reductive cyclization in constructing complex heterocycles, though modifications may be required to avoid unwanted functional groups.
Electrochemical C–H Amination
Recent advances in electrochemical synthesis offer an alternative pathway. Wang et al. (2021) synthesized tetrasubstituted imidazoles via electrochemical C(sp³)–H amination, achieving high yields under mild conditions . For example, methyl 2-(3-bromophenyl)-5-methyl-1-phenyl-1H-imidazole-4-carboxylate was prepared using this method, highlighting its applicability to brominated substrates . The electrochemical approach avoids stoichiometric oxidants and enables precise control over reaction parameters, making it a promising candidate for scaling up production of 2-(3-bromophenyl)-5-methyl-1H-imidazole.
Table 1: Comparison of Synthetic Methods
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton and carbon NMR spectra provide critical insights into molecular structure. For the closely related compound methyl 2-(3-bromophenyl)-5-methyl-1H-imidazole-4-carboxylate :
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¹H NMR (400 MHz, CDCl₃): Signals at δ 7.66 (t, ) and δ 2.43 (s) correspond to the aromatic protons of the bromophenyl group and the methyl substituent, respectively .
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¹³C NMR (100 MHz, CDCl₃): Peaks at δ 164.3 (carbonyl), 145.1 (imidazole C2), and 11.0 (methyl carbon) confirm the core structure .
Infrared (IR) Spectroscopy
IR spectra of analogous compounds reveal characteristic absorptions:
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A broad band near 3394 cm⁻¹ indicates O–H stretching (if present) .
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Strong peaks at 1701 cm⁻¹ and 1624 cm⁻¹ correspond to C=O and C=N vibrations, respectively .
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A sharp absorption at 525 cm⁻¹ confirms the presence of a carbon-bromine bond .
Physicochemical Properties
Solubility and Stability
The lipophilic bromophenyl and methyl groups likely render 2-(3-bromophenyl)-5-methyl-1H-imidazole poorly soluble in water but soluble in organic solvents like DMSO or dichloromethane. Stability data is scarce, but analogous imidazoles are generally stable at room temperature when protected from light and moisture .
Melting Point
While the exact melting point of this compound remains unreported, structurally similar derivatives exhibit melting points between 122–144°C . For instance, methyl 2-(3-bromophenyl)-5-methyl-1-phenyl-1H-imidazole-4-carboxylate melts at 137–140°C , suggesting that the title compound may fall within this range.
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